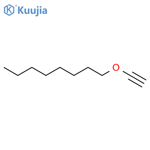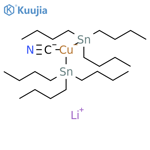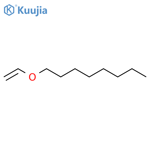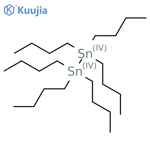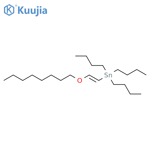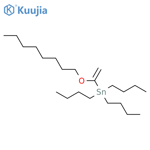- Regioselective addition of stannylcyanocuprates to acetylenic ethers: a chemical and spectroscopic study, Synthesis, 1994, (4), 432-42
Cas no 111-87-5 (1-Octanol)
1-オクタノール(C8H18O)は、直鎖状の高級アルコールに分類される有機化合物です。無色透明の液体で、特有の芳香を有し、水には難溶ですが有機溶媒とは良好な相溶性を示します。主な特性として、優れた溶媒能力、中程度の極性、および安定した化学的性質が挙げられます。化粧品や香料の溶剤、プラスチック添加剤、また界面活性剤の原料として広く利用されています。特に、低揮発性と適度な親水性・疎水性のバランスにより、製剤設計において重要な役割を果たします。さらに、高い純度(99%以上)の製品は、精密化学合成や分析用試薬としても活用可能です。
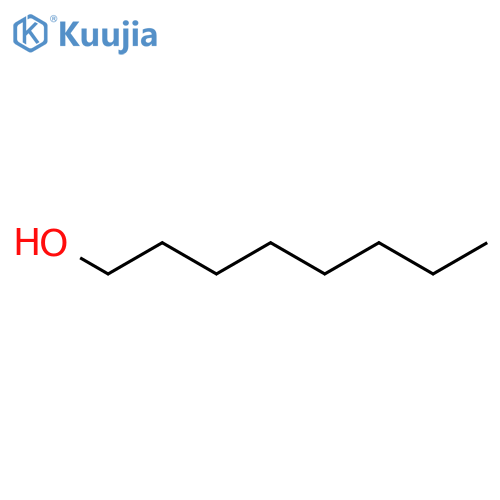
1-Octanol structure
商品名:1-Octanol
1-Octanol 化学的及び物理的性質
名前と識別子
-
- 1-Octanol
- ALCOHOL C-8
- CAPRYL ALCOHOL
- CAPRYLIC ALCOHOL
- FEMA 2800
- HEPTYL CARBINOL
- N-CAPRYL ALCOHOL
- N-CAPRYLIC ALCOHOL
- N-OCTANOL
- N-OCTYL ALCOHOL
- N-OCTYL ALCOHOL, PRIMARY
- OCTAN-1-OL
- OCTANOL
- OCTANOL,1-
- OCTYL ALCOHOL
- 1-Hydroxyoctane
- alcooln-octylique
- Alfol 8
- 1-Octanol [for Determining Partition Coefficients]
- OCTANOL,1-(AS)
- Octylalcohol Solution
- capryl alcohmol
- [14C]-n-Octanol
- 1-Octanol reagentplus
- caprylic
- Epal 8
- Lorol 20
- Octilin
- sipoll8
- 1-Octanol - water mixture
- epal8
- alfol8
- lorol20
- Primary octyl alcohol
- n-Octan-1-ol
- Sipol L8
- 1-Octyl alcohol
- n-Heptyl carbinol
- octyl-alcohol
- N-octyl-alcohol
- Octyl alcohol, normal-primary
- C8 alcohol
- Fatty alcohol(C8)
- Octyl alcohol, primary
- Caswell No. 611A
- Octyl alcohol (natural)
- FEMA Number 2800
- n-Capry
- 1-Oktanol
- MLS001055318
- MLSMR
- SMR000673567
- n-Octanol 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
-
- MDL: MFCD00002988
- インチ: 1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
- InChIKey: KBPLFHHGFOOTCA-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 1697461
計算された属性
- せいみつぶんしりょう: 130.13600
- どういたいしつりょう: 130.135765
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 6
- 複雑さ: 43.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 無色透明な油状の液体で、強い油の味と柑橘の味がします。
- 密度みつど: 0.827 g/mL at 25 °C(lit.)
- ゆうかいてん: −15 °C (lit.)
- ふってん: 196 °C(lit.)
- フラッシュポイント: 華氏温度:176°f< br / >摂氏度:80°C< br / >
- 屈折率: n20/D 1.429(lit.)
- ようかいど: water: partially soluble107g/L at 23°C
- すいようせい: 不溶性
- あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 20.23000
- LogP: 2.33920
- マーカー: 6751
- そうたいきょくせい: 0.537
- ようかいせい: 水にはほとんど溶けないが、アルコール、エーテル、クロロホルムなどと混和することができる。
- じょうきあつ: 0.14 mmHg ( 25 °C)
- FEMA: 2800
- かんど: 湿度に敏感である
1-Octanol セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:3082
- WGKドイツ:1
- 危険カテゴリコード: 36
- セキュリティの説明: S26-S36/37-S37/39
- RTECS番号:RH6550000
-
危険物標識:

- 包装グループ:III
- 包装等級:III
- リスク用語:R36/38
- 危険レベル:9
- 爆発限界値(explosive limit):0.8%(V)
- 包装カテゴリ:III
- 危険レベル:9
- TSCA:Yes
- セキュリティ用語:9
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
1-Octanol 税関データ
- 税関コード:2905161000
- 税関データ:
中国税関コード:
2905161000
1-Octanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0036-25ML |
1-Octanol |
111-87-5 | >99.0%(GC) | 25ml |
¥120.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146677-5kg |
1-Octanol |
111-87-5 | 98% | 5kg |
¥655.00 | 2024-08-09 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H53750-500mL |
1-Octanol |
111-87-5 | 99%, SpcDry, with molecular sieves, Water≤50 ppm (by K.F.), SpcSeal | 500ml |
¥358 | 2023-02-16 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 95446-5ML-F |
111-87-5 | 5ML |
¥3052.12 | 2023-01-15 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1009916025 |
1-Octanol |
111-87-5 | 25l |
¥10291.01 | 2023-04-28 | ||
| Life Chemicals | F0001-0248-10g |
octan-1-ol |
111-87-5 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
| MedChemExpress | HY-W032013-1g |
1-Octanol |
111-87-5 | ≥98.0% | 1g |
¥350 | 2024-04-20 | |
| Oakwood | 098917-1L |
1-Octanol |
111-87-5 | 99% | 1l |
$38.00 | 2024-07-19 | |
| Oakwood | 098917-2.5L |
1-Octanol |
111-87-5 | 99% | 2.5l |
$74.00 | 2024-07-19 | |
| BAI LING WEI Technology Co., Ltd. | 174826-2.5L |
1-Octanol, 99% |
111-87-5 | 99% | 2.5L |
¥ 415 | 2022-04-26 |
1-Octanol 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
1-Octanol Raw materials
1-Octanol Preparation Products
1-Octanol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:111-87-5)1-Octanol
注文番号:A946900
在庫ステータス:in Stock
はかる:500ml
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:56
価格 ($):167.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:111-87-5)1-Octanol
注文番号:1659480
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:111-87-5)正辛醇
注文番号:LE1659480
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:31
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:111-87-5)1-Octanol
注文番号:LE13565
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:09
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:111-87-5)1-octyl alcohol
注文番号:LE7068
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:50
価格 ($):discuss personally
1-Octanol 関連文献
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
4. Back matter
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:111-87-5)1-Octanol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Jiangsu Xinsu New Materials Co., Ltd
(CAS:111-87-5)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
